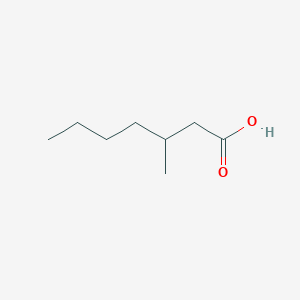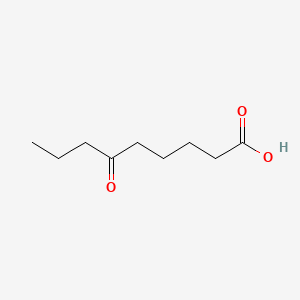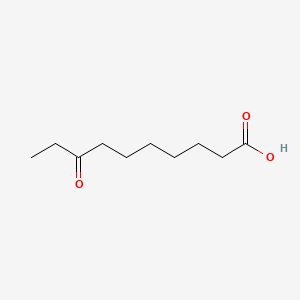![molecular formula C6H9NO2 B1309209 Acide 3-azabicyclo[3.1.0]hexane-2-carboxylique CAS No. 27762-08-9](/img/structure/B1309209.png)
Acide 3-azabicyclo[3.1.0]hexane-2-carboxylique
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H9NO2. It is characterized by a bicyclic structure containing a nitrogen atom, which makes it an interesting subject for various chemical and pharmaceutical studies
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
Target of Action
It’s known that 3-azabicyclohexane derivatives are often present in molecules capable of acting on various biological targets and are actively used in drug design .
Mode of Action
It’s known that the formation of 3-azabicyclohexane involves a cascade reaction, which includes the formation of 3-azabicyclohexane with rupture of aromaticity, followed by electrophilic vinylation of enol ether .
Biochemical Pathways
It’s known that the synthesis of 3-azabicyclohexane derivatives often involves transition metal catalysis .
Result of Action
It’s known that 3-azabicyclohexane derivatives are often present in biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate undergoes further reactions, including the Gabriel synthesis, to form the desired bicyclic structure .
Industrial Production Methods
The industrial production of this compound can be achieved through a series of well-defined steps. For example, a method involves the substitution reaction of a precursor compound with dimethyl carbonate, followed by methylation and cyclization reactions . This method is advantageous as it reduces the use of toxic reagents and simplifies the operational steps.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azabicyclo[2.2.1]hept-5-en-3-one
- 3-Oxabicyclo[3.1.0]hexane-2,4-dione
- 7-Azaindole
Uniqueness
Compared to similar compounds, 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific bicyclic structure containing a nitrogen atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-16-9 | |
| Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1309138.png)










